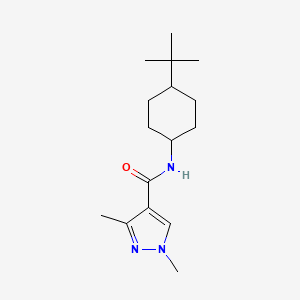![molecular formula C23H29N5O2 B10965269 N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(4-tert-butylbenzyl)piperazin-1-yl]acetamide](/img/structure/B10965269.png)
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(4-tert-butylbenzyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that features a benzoxadiazole moiety. This compound is notable for its applications in various scientific fields, particularly due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved by reacting 2-nitroaniline with a suitable reagent to form the benzoxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxadiazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Applications De Recherche Scientifique
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes and as a marker for specific biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mécanisme D'action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with proteins and enzymes, altering their activity and affecting various cellular pathways. This compound may also act as a fluorescent marker, allowing for the visualization of specific biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: Used as a fluorescent analog in lipid studies.
N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)-methyl]amino palmitoyl Coenzyme A: Utilized in the study of lipid metabolism.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C23H29N5O2 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C23H29N5O2/c1-23(2,3)18-9-7-17(8-10-18)15-27-11-13-28(14-12-27)16-21(29)24-19-5-4-6-20-22(19)26-30-25-20/h4-10H,11-16H2,1-3H3,(H,24,29) |
Clé InChI |
PAKDXMCTYYHLLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(5-methylthiophen-2-yl)carbonyl]glycinate](/img/structure/B10965206.png)

![Methyl 4-({[3-(acetylamino)phenyl]carbamoyl}amino)benzoate](/img/structure/B10965213.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B10965221.png)
![3-cyclopentyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B10965234.png)
![1-[4-(Morpholin-4-ylmethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B10965242.png)


![4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10965271.png)

![N-cyclohexyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10965285.png)
![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B10965288.png)
![2-[1-(2-Chloro-4-fluorobenzyl)-4-piperidyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10965291.png)
